1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO/c1-8-5-10(7-20)9(2)19(8)13-4-3-11(15)6-12(13)14(16,17)18/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLDBSFOPFAGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)C(F)(F)F)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-fluoro-2-trifluoromethyl-phenyl precursor, which can be synthesized through electrophilic aromatic substitution reactions . This precursor is then subjected to a series of reactions, including alkylation and formylation, to introduce the pyrrole and aldehyde functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, in combating Mycobacterium tuberculosis. A structure-activity relationship (SAR) investigation revealed that modifications to the pyrrole scaffold can enhance antitubercular efficacy. Specifically, compounds exhibiting bulky substituents at certain positions showed improved inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .
Key Findings :
- Compounds derived from the 2,5-dimethylpyrrole scaffold demonstrated MIC values below 1 µg/mL against M. tuberculosis.
- The introduction of functional groups at the C3 position was crucial for enhancing activity and reducing cytotoxicity towards human cells .
Cancer Therapeutics
The compound's structure also suggests potential applications in oncology. Pyrrole derivatives have been investigated as inhibitors of key proteins involved in tumor progression. For instance, the compound has been explored for its ability to inhibit PD-1/PD-L1 interactions, which are critical in immune evasion by tumors .
Synthesis and Derivative Development
The synthesis of this compound typically involves microwave-assisted methods that facilitate rapid formation of the pyrrole ring through condensation reactions. The Vilsmeier-Haack reaction is often employed to introduce the aldehyde functional group efficiently .
Synthetic Route Overview :
- Paal-Knorr Synthesis : Formation of the pyrrole ring from 2,5-hexadione and primary amines.
- Vilsmeier-Haack Reaction : Introduction of the formyl group to yield the carbaldehyde derivative.
- Reductive Amination : Final modifications to enhance biological activity.
Case Study 1: Antimycobacterial Activity
A study conducted by Castagnolo et al. investigated a series of 2,5-dimethylpyrrole derivatives for their antimycobacterial properties. The research identified several analogues with potent activity against M. tuberculosis, emphasizing the importance of structural diversity in developing effective treatments .
Case Study 2: Cancer Inhibition
Another research effort focused on screening various pyrrole derivatives for their ability to inhibit PD-L1 interactions. The results indicated that certain modifications to the pyrrole structure could significantly enhance binding affinity and biological activity against cancer cells .
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, often leading to inhibition or modulation of their activity . The compound can interfere with biological pathways by altering the function of key proteins, thereby exerting its effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The trifluoromethyl (CF3) and fluoro groups in the target compound enhance electron-withdrawing properties compared to methoxy- or alkyl-substituted analogues.
- Steric Effects : The 2,6-dichloro substitution in introduces steric hindrance around the aryl ring, which may reduce binding affinity in biological systems compared to the less hindered 4-fluoro-2-CF3 group in the target compound.
- Lipophilicity : The CF3 group increases lipophilicity (logP ≈ 3.5 estimated), enhancing membrane permeability compared to polar substituents like methoxy (logP ≈ 2.1) .
Physicochemical Properties
Limited data on melting/boiling points are available, but trends can be inferred:
- Solubility : Halogenated derivatives (e.g., bromo, chloro) exhibit lower aqueous solubility due to increased hydrophobicity. The trifluoromethyl group further reduces polarity .
- Stability : Electron-withdrawing groups (e.g., CF3, F) stabilize the pyrrole ring against oxidative degradation compared to electron-donating groups like methoxy .
Biological Activity
1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 257.23 g/mol. The compound features a pyrrole ring substituted with a trifluoromethyl group and a fluorine atom, which may influence its biological interactions.
Biological Activity Overview
Research has identified several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. This is particularly relevant in the context of targeting specific cancer pathways such as the PD-1/PD-L1 immune checkpoint pathway.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can be crucial in modulating metabolic pathways involved in disease processes.
- Antimicrobial Properties : Some derivatives of pyrrole compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Protein Targets : The compound may bind to specific proteins involved in cell signaling pathways, thereby altering their activity.
- Induction of Oxidative Stress : It might induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Enzyme Inhibition
In vitro assays showed that the compound inhibited the activity of certain kinases involved in cancer progression. This inhibition correlated with reduced phosphorylation of downstream targets critical for cell survival.
Data Table: Biological Activities Summary
Q & A
Q. What synthetic routes are effective for preparing 1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction yields be optimized?
Methodological Answer: A common approach involves Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the carbaldehyde group at the pyrrole C3 position. For example, analogous pyrrole derivatives (e.g., ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) were synthesized using acyl chloride intermediates under anhydrous conditions with yields improved by optimizing stoichiometry (e.g., 23% yield in a related reaction) . Key parameters include:
- Temperature control (e.g., 0–5°C during acylation to minimize side reactions).
- Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Purification via column chromatography with hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR : Characteristic peaks include the aldehyde proton (δ ~9.5–10.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm for fluorophenyl groups). For example, a similar pyrrole derivative showed distinct signals at δ 12.52 (s, NH) and δ 6.32 (s, pyrrole H) .
- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ can be calculated (e.g., m/z 402.2 for a related compound) .
- FT-IR : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹).
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro-2-trifluoromethylphenyl substituent influence the reactivity of the pyrrole carbaldehyde group?
Methodological Answer: The electron-withdrawing trifluoromethyl and fluoro groups reduce electron density on the pyrrole ring, stabilizing the carbaldehyde via resonance. Computational studies (e.g., DFT calculations) can model charge distribution and predict nucleophilic attack sites. For instance, in related fluorophenyl-pyrroles, substituent effects altered regioselectivity in cross-coupling reactions by up to 30% . Experimental validation may involve kinetic studies under varying electrophile concentrations.
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer: Discrepancies may arise from assay-specific factors (e.g., solvent polarity, cell membrane permeability). A systematic approach includes:
- Dose-response profiling : Compare IC₅₀ values in enzymatic vs. cell-based assays.
- Solubility optimization : Use DMSO concentrations ≤0.1% to avoid artifacts .
- Metabolic stability testing : Monitor degradation products via LC-MS to rule out false negatives .
For example, fluorinated pyrroles in pesticide research showed divergent activity due to metabolic dehalogenation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
